3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound with a unique structure that combines a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved by reacting tetrahydrofuran with bromine or chlorine in the presence of a catalyst such as sulfuryl chloride or sulfuryl bromide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the Tetrahydro-2H-pyran and Pyrazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives
Reduction: Formation of tetrahydro-2H-pyran-4-yl-pyrazole derivatives
Substitution: Formation of azido or cyano derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its bromine atom and carboxylic acid group make it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves interactions with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the pyran ring attached at a different position.
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo[2,3-c]pyridine ring instead of a pyrazole ring.
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C9H11BrN2O3 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-bromo-1-(oxan-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-7(9(13)14)5-12(11-8)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
InChI Key |
INPIQDOVQFMDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
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